Haymine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

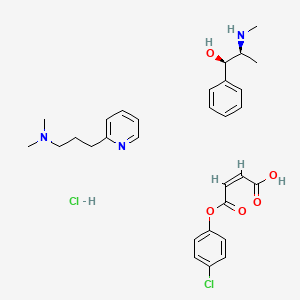

Structure

2D Structure

Properties

CAS No. |

79861-91-9 |

|---|---|

Molecular Formula |

C30H39Cl2N3O5 |

Molecular Weight |

592.5 g/mol |

IUPAC Name |

(Z)-4-(4-chlorophenoxy)-4-oxobut-2-enoic acid;N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H7ClO4.C10H16N2.C10H15NO.ClH/c11-7-1-3-8(4-2-7)15-10(14)6-5-9(12)13;1-12(2)9-5-7-10-6-3-4-8-11-10;1-8(11-2)10(12)9-6-4-3-5-7-9;/h1-6H,(H,12,13);3-4,6,8H,5,7,9H2,1-2H3;3-8,10-12H,1-2H3;1H/b6-5-;;;/t;;8-,10-;/m..0./s1 |

InChI Key |

YIYDHFWOMPNNCW-ICTHXWQWSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NC.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)C=CC(=O)O)Cl.Cl |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)/C=C\C(=O)O)Cl.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)C=CC(=O)O)Cl.Cl |

Synonyms |

chlorpheniramine - ephedrine chlorpheniramine, ephedrine drug combination demazin chronosules Haymine Novafed A syrup |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of the Chlorpheniramine and Ephedrine Combination

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed examination of the individual and combined mechanisms of action for Chlorpheniramine and Ephedrine. Chlorpheniramine, a first-generation antihistamine, acts as an inverse agonist at the histamine H1 receptor, mitigating allergic symptoms by blocking the effects of histamine. Ephedrine is a sympathomimetic amine with a dual mechanism, acting as a direct agonist at α- and β-adrenergic receptors and indirectly by promoting the release of norepinephrine from sympathetic neurons. The combination is rationalized by the complementary actions of the two compounds: Chlorpheniramine addresses histamine-mediated symptoms, while Ephedrine provides nasal decongestion and counteracts the sedative effects of the antihistamine. This guide synthesizes pharmacological data, signaling pathways, and experimental protocols to provide a comprehensive technical overview for research and development professionals.

Introduction

The combination of Chlorpheniramine and Ephedrine is a well-established therapeutic strategy for the symptomatic relief of the common cold, allergic rhinitis, and other upper respiratory tract conditions.[1][2] The clinical rationale for this combination lies in its multi-faceted approach to symptom management. Chlorpheniramine, an alkylamine derivative, is a first-generation antihistamine that addresses symptoms like sneezing, runny nose, and itchy, watery eyes by blocking histamine H1 receptors.[3][4] Ephedrine, a phenethylamine alkaloid, functions as a decongestant by causing vasoconstriction in the nasal mucosa and as a bronchodilator.[5][6] Furthermore, its central nervous system stimulant properties can counteract the common sedative side effects associated with first-generation antihistamines like Chlorpheniramine.[7] This guide delves into the molecular mechanisms, pharmacodynamics, and relevant experimental methodologies for this combination.

Chlorpheniramine: Mechanism of Action

Primary Target: Histamine H1 Receptor Inverse Agonism

Chlorpheniramine's primary mechanism of action is its interaction with the histamine H1 receptor, a G protein-coupled receptor (GPCR).[8] Unlike a simple antagonist that merely blocks agonist binding, Chlorpheniramine functions as an inverse agonist.[9][10] H1 receptors exhibit constitutive activity, meaning they can exist in an active conformation and signal even in the absence of histamine.[9] Chlorpheniramine binds preferentially to the inactive conformation of the H1 receptor, stabilizing it and shifting the conformational equilibrium away from the active state.[9][10] This action reduces the baseline level of receptor signaling, leading to a reduction in the physiological effects mediated by histamine, such as increased vascular permeability and smooth muscle contraction.[4][11]

Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by an agonist like histamine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By stabilizing the inactive state of the H1 receptor, Chlorpheniramine effectively inhibits this signaling cascade.

Secondary Targets and Pharmacokinetics

Chlorpheniramine also exhibits moderate anticholinergic (antimuscarinic) activity by blocking muscarinic acetylcholine receptors, which can contribute to side effects like dry mouth and urinary retention.[11][12] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation and drowsiness.[11]

-

Bioavailability: 25-50%[4]

-

Metabolism: Extensively hepatic, primarily by CYP2D6.[4]

-

Elimination Half-life: Highly variable, ranging from 2 to 43 hours.[4]

Ephedrine: Mechanism of Action

Ephedrine's sympathomimetic effects are achieved through a dual mechanism: direct action on adrenergic receptors and indirect action by promoting the release of norepinephrine.[14][15]

Direct and Indirect Adrenergic Action

Ephedrine acts as a direct agonist at both α- and β-adrenergic receptors.[6] However, its primary mechanism of action is considered indirect.[16][17] It is taken up into presynaptic sympathetic neurons and displaces norepinephrine (NE) from storage vesicles into the synaptic cleft.[17][18] This substantial increase in synaptic NE concentration leads to the potent activation of postsynaptic α- and β-adrenergic receptors, mediating the majority of its physiological effects.[5][15]

-

α1-receptor activation: Leads to vasoconstriction in peripheral blood vessels, including those in the nasal mucosa, resulting in a decongestant effect.[6]

-

β1-receptor activation: Increases heart rate, contractility, and cardiac output.[15]

-

β2-receptor activation: Causes bronchodilation in the lungs.[6]

Signaling Pathways

The downstream signaling of adrenergic receptors varies by subtype:

-

α1-receptors are coupled to Gq proteins, activating the PLC-IP3/DAG pathway, similar to H1 receptors.

-

α2-receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP).

-

β-receptors (β1, β2, β3) are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[19]

Combined Pharmacodynamics and Rationale

The therapeutic efficacy of the Chlorpheniramine and Ephedrine combination stems from their complementary and synergistic effects.[1]

-

Symptomatic Relief: Chlorpheniramine targets histamine-mediated allergic symptoms (rhinorrhea, sneezing), while Ephedrine addresses nasal congestion via vasoconstriction and improves breathing through bronchodilation.[2]

-

Counteraction of Sedation: A significant clinical advantage is Ephedrine's ability to counteract the sedative and performance-impairing effects of Chlorpheniramine. A study on motion sickness demonstrated that while Ephedrine did not increase the anti-emetic efficacy of Chlorpheniramine, it successfully reversed its sedative effects and cognitive deficits.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for each compound. Values can vary based on experimental conditions.

Table 1: Receptor Binding Affinities (Ki) of Chlorpheniramine

| Receptor | Ligand | Ki (nM) | Notes |

|---|---|---|---|

| Histamine H1 | [3H]Mepyramine | ~1-15 | High affinity for the primary target.[20][21] |

| Muscarinic | [3H]QNB | 5.0 - 38 | Varies among H1 antagonists; contributes to side effects.[12] |

| Serotonin Transporter | - | 15.2 | Indicates potential for serotonin reuptake inhibition.[22] |

Table 2: Receptor Binding & Functional Data of Ephedrine

| Receptor/Transporter | Assay Type | Value (nM/μM) | Notes |

|---|---|---|---|

| Norepinephrine Transporter | Substrate Activity (EC50) | ~50 nM | Potent substrate, driving indirect action.[23] |

| α2-Adrenergic Receptors | Binding Affinity (Ki) | 1 - 10 μM | Weak affinity, suggesting minimal direct α-agonist/antagonist activity.[23][24] |

| β-Adrenergic Receptors | Binding Affinity (Ki) | No significant activity | Direct binding is generally considered weak or insignificant.[23] |

Table 3: Pharmacokinetic Parameters

| Parameter | Chlorpheniramine | Ephedrine |

|---|---|---|

| Bioavailability | 25 - 50%[4] | Readily absorbed orally[1] |

| Tmax (Peak Plasma) | 2.5 - 6 hours[4] | ~1-2 hours |

| Protein Binding | ~70%[4] | - |

| Metabolism | Hepatic (CYP2D6)[4] | Minimal hepatic metabolism |

| Elimination Half-life | 2 - 43 hours[4] | ~3-6 hours |

Key Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a test compound (e.g., Chlorpheniramine) for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Principle: Competitive displacement of a high-affinity radioligand (e.g., [3H]mepyramine) from H1 receptors in a membrane preparation by an unlabeled test compound.[20][25]

-

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing H1 receptors (e.g., HEK293 cells, guinea pig cerebellum).[20]

-

Incubation: Incubate membrane preparations with a fixed concentration of [3H]mepyramine and varying concentrations of the unlabeled test compound.

-

Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a different unlabeled antagonist like mianserin).[25]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve. Convert IC50 to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.[25]

-

Functional Assay for Adrenergic Receptor Activation (cAMP Measurement)

This assay determines whether a compound acts as an agonist or antagonist at Gs- or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP).

-

Principle: Gs-coupled receptors (β-ARs) increase cAMP, while Gi-coupled receptors (α2-ARs) decrease it. Changes in cAMP levels are measured using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[26]

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Cell Plating: Seed cells into a multi-well plate and allow them to adhere.

-

Compound Addition: Add the test compound (e.g., Ephedrine) at various concentrations. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Stimulation: For Gi-coupled receptors, add an agent like forskolin to stimulate adenylyl cyclase, then measure the test compound's ability to inhibit this stimulation.

-

Lysis and Detection: Lyse the cells and use a commercial cAMP assay kit (e.g., HTRF) to quantify the intracellular cAMP concentration according to the manufacturer's protocol.

-

Analysis: Plot cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Conclusion

The combination of Chlorpheniramine and Ephedrine provides a robust therapeutic approach by leveraging distinct yet complementary pharmacological mechanisms. Chlorpheniramine effectively mitigates histamine-driven allergic symptoms through inverse agonism at H1 receptors. Ephedrine offers potent nasal decongestion and bronchodilation primarily through the indirect release of norepinephrine, activating adrenergic pathways. A key clinical benefit of this combination is the mitigation of antihistamine-induced sedation by Ephedrine's stimulant properties. A thorough understanding of these individual and combined mechanisms, supported by quantitative pharmacological data and standardized experimental protocols, is essential for the continued development and optimization of multi-component therapeutics in respiratory and allergic medicine.

References

- 1. rxhive.zynapte.com [rxhive.zynapte.com]

- 2. Bromhexine+chlorpheniramine Maleate+ephedrine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 3. Chlorpheniramine: MedlinePlus Drug Information [medlineplus.gov]

- 4. mims.com [mims.com]

- 5. m.youtube.com [m.youtube.com]

- 6. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]

- 7. Chlorpheniramine and ephedrine in combination for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 11. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]

- 12. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding of chlorpheniramine enantiomers to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Ephedrine - Wikipedia [en.wikipedia.org]

- 17. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]

- 18. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 19. Ephedrine induced thioredoxin-1 expression through β-adrenergic receptor/cyclic AMP/protein kinase A/dopamine- and cyclic AMP-regulated phosphoprotein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. innoprot.com [innoprot.com]

Co-administration of Chlorpheniramine and Ephedrine: A Pharmacokinetic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The co-administration of the first-generation H1-antihistamine chlorpheniramine and the sympathomimetic amine ephedrine is a common practice in many over-the-counter medications for the relief of cold, allergy, and sinus symptoms. Chlorpheniramine effectively alleviates symptoms such as sneezing, watery eyes, and runny nose by blocking histamine H1-receptors, while ephedrine provides nasal decongestion through its vasoconstrictive and bronchodilatory effects. This guide provides a comprehensive technical overview of the pharmacokinetic properties of chlorpheniramine and ephedrine when administered together, with a focus on potential drug-drug interactions, metabolic pathways, and recommended experimental protocols for their study.

Pharmacokinetic Profiles of Chlorpheniramine and Ephedrine

The pharmacokinetic parameters of chlorpheniramine and ephedrine from single-agent studies are summarized in the tables below. These values provide a baseline for understanding the behavior of each drug in the body.

Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Adults

| Parameter | Value | Reference |

| Bioavailability (F) | 25-50% | [1] |

| Time to Peak Plasma Concentration (Tmax) | Several hours | [2] |

| Volume of Distribution (Vd) | 7.0 +/- 2.8 L/kg | |

| Plasma Protein Binding | ~72% | |

| Elimination Half-life (t½) | ~20 hours | [3] |

| Metabolism | Primarily hepatic, via demethylation to monodesmethyl and didesmethyl compounds.[3] Cytochrome P450 2D6 (CYP2D6) plays a significant role.[4] | |

| Excretion | Primarily renal | [2] |

Table 2: Pharmacokinetic Parameters of Ephedrine in Adults

| Parameter | Value | Reference |

| Bioavailability (F) | Readily absorbed orally | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |

| Volume of Distribution (Vd) | 2.6-4.5 L/kg | |

| Plasma Protein Binding | Not extensively bound | |

| Elimination Half-life (t½) | ~6 hours | [2] |

| Metabolism | Metabolized in the liver to its active metabolite, norephedrine.[2] Not a significant substrate, inducer, or inhibitor of major CYP enzymes. | |

| Excretion | Primarily renal, with excretion enhanced in acidic urine.[2] |

Pharmacokinetic Interaction upon Co-administration

A study investigating a compound preparation containing 1 mg of chlorpheniramine maleate and 5 mg of ephedrine hydrochloride, alongside other active ingredients (phenytoin, theophylline, theobromine, and caffeine), found no significant interaction on the pharmacokinetic parameters of either chlorpheniramine or ephedrine.[5][6] This suggests that at therapeutic doses, the co-administration of these two drugs is unlikely to result in clinically significant pharmacokinetic alterations for either compound.

The lack of interaction is further supported by their primary metabolic pathways. Chlorpheniramine is principally metabolized by CYP2D6.[4] Ephedrine, on the other hand, is not known to be a potent inducer or inhibitor of cytochrome P450 enzymes.[7] Therefore, the potential for a metabolic drug-drug interaction at the level of CYP enzymes is considered low.

Metabolic Pathways

The metabolic pathways of chlorpheniramine and ephedrine are distinct, minimizing the likelihood of competitive inhibition.

Metabolic Pathway of Chlorpheniramine.

Metabolic Pathway of Ephedrine.

Experimental Protocols

To definitively assess the potential for a pharmacokinetic interaction between chlorpheniramine and ephedrine, a dedicated clinical study is recommended. The following outlines a standard protocol based on regulatory guidelines from the FDA and EMA.[5][8][9]

Study Design

A randomized, open-label, three-period, crossover study in healthy adult volunteers is the preferred design.

-

Period 1: Administration of a single oral dose of chlorpheniramine.

-

Period 2: Administration of a single oral dose of ephedrine.

-

Period 3: Co-administration of single oral doses of chlorpheniramine and ephedrine.

A washout period of at least seven half-lives of the respective drugs should be implemented between each period to prevent carry-over effects.

Subject Population

A sufficient number of healthy male and female volunteers (typically 12-24) should be enrolled to provide adequate statistical power. Subjects should be non-smokers and have no history of clinically significant medical conditions.

Dosing and Administration

Subjects should receive standardized doses of chlorpheniramine and ephedrine. The drugs should be administered with a standard volume of water after an overnight fast.

Blood Sampling

Serial blood samples should be collected at predefined time points before and after drug administration. Recommended sampling times would be pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the simultaneous quantification of chlorpheniramine and ephedrine in plasma samples.[5][8] The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

The following pharmacokinetic parameters should be calculated for both chlorpheniramine and ephedrine for each treatment period using non-compartmental analysis:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

-

Elimination half-life (t½)

Statistical Analysis

The pharmacokinetic parameters of chlorpheniramine and ephedrine when administered alone should be compared to the parameters when co-administered. The geometric mean ratios (co-administration/alone) and their 90% confidence intervals for Cmax and AUC should be calculated. If the 90% confidence intervals fall within the bioequivalence range of 80-125%, it can be concluded that there is no significant pharmacokinetic interaction.

Experimental Workflow for a Drug Interaction Study.

Conclusion

Based on the available evidence from a study on a combination product and the distinct metabolic pathways of chlorpheniramine and ephedrine, a clinically significant pharmacokinetic interaction upon their co-administration is not anticipated. However, to definitively confirm the absence of an interaction, a dedicated, well-controlled clinical study following the outlined protocol is recommended. Such a study would provide the robust data necessary to fully characterize the pharmacokinetic profile of this common drug combination and ensure its safe and effective use.

References

- 1. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects upon vigilance and reaction speed of the addition of ephedrine hydrochloride to chlorpheniramine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Federal Register :: Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability [federalregister.gov]

- 7. fda.gov [fda.gov]

- 8. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]

Synergistic Effects of Chlorpheniramine and Ephedrine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential synergistic effects of Chlorpheniramine and Ephedrine in an in vitro setting. While direct quantitative data on the synergistic interaction of this specific drug combination is limited in publicly available literature, this document synthesizes the known individual mechanisms of action and data from analogous drug combinations to postulate potential synergistic pathways. This guide offers detailed hypothetical experimental protocols for researchers to investigate these interactions and presents the underlying signaling pathways in a structured, visual format to facilitate further research and drug development.

Introduction

Chlorpheniramine, a first-generation histamine H1 receptor antagonist, is widely used for its anti-allergic properties. Its mechanism of action extends beyond H1 receptor blockade to include anti-inflammatory effects, notably through the suppression of the NF-κB signaling pathway[1][2]. Ephedrine, a sympathomimetic amine, exerts its effects through the activation of adrenergic receptors, leading to vasoconstriction and bronchodilation. Emerging evidence also points to its anti-inflammatory properties, mediated by the PI3K/Akt/GSK3β pathway, resulting in an increase of the anti-inflammatory cytokine IL-10 and a decrease in pro-inflammatory cytokines[3].

The combination of an antihistamine and a decongestant is a common strategy in the clinical management of allergic rhinitis and the common cold. The rationale is to simultaneously address histamine-mediated symptoms and nasal congestion. While the clinical benefits are often attributed to the complementary actions of the two drug classes, the potential for synergistic interactions at a cellular and molecular level remains an area of active investigation. This guide explores the theoretical basis for such synergy and provides a framework for its in vitro characterization.

Individual In Vitro Effects of Chlorpheniramine and Ephedrine

A summary of the known in vitro effects of each compound is presented below, providing a foundation for understanding their potential for synergistic interaction.

Chlorpheniramine Maleate

| Parameter | Effect | Cell/System | Reference |

| Receptor Binding | Antagonist at Histamine H1 Receptor | Various | [4] |

| Signaling Pathway | Suppression of NF-κB activation | Human Nasal Epithelial Cells | [1][2] |

| Anti-inflammatory | Potentiation of dexamethasone anti-inflammatory effects | A549 and U937 cell lines | [5] |

| Anti-inflammatory | Inhibition of chemotaxis and activation of inflammatory cells | In vitro models | [6] |

Ephedrine Hydrochloride

| Parameter | Effect | Cell/System | Reference |

| Receptor Binding | Agonist at α- and β-adrenergic receptors | Various | [4] |

| Signaling Pathway | Activation of PI3K/Akt/GSK3β pathway | Primary peritoneal macrophages and Raw264.7 cells | [3] |

| Anti-inflammatory | Increased IL-10 production | Primary peritoneal macrophages and Raw264.7 cells | [3] |

| Anti-inflammatory | Decreased pro-inflammatory cytokine secretion (IL-6, TNF-α, IL-12, IL-1β) | Primary peritoneal macrophages and Raw264.7 cells | [3] |

Postulated Synergistic Mechanisms and Signaling Pathways

Based on the individual mechanisms of action and studies on analogous drug combinations, several potential points of synergistic interaction can be hypothesized. A key study on the synergistic interaction of adrenaline and histamine in human platelet aggregation revealed the involvement of PLC, COX, and MAP kinase pathways[7]. This provides a strong basis for a hypothetical model for Chlorpheniramine and Ephedrine synergy.

Hypothetical Signaling Pathway for Synergistic Action

The following diagram illustrates a potential signaling cascade where the combined action of Chlorpheniramine (inhibiting the H1 receptor pathway) and Ephedrine (activating the adrenergic receptor pathway) could lead to a synergistic anti-inflammatory or vasoconstrictive effect.

Experimental Protocols for In Vitro Synergy Assessment

To quantitatively assess the synergistic effects of Chlorpheniramine and Ephedrine, a combination of in vitro assays is recommended. The following protocols are based on established methodologies for drug synergy testing.

Cell Culture Models

-

Human Nasal Epithelial Cells (HNEpC): For studying anti-inflammatory effects and modulation of cytokine release[1][2].

-

A549 (human lung adenocarcinoma) and U937 (human monocytic) cell lines: For investigating potentiation of anti-inflammatory gene expression[5].

-

Vascular Smooth Muscle Cells (VSMC): For assessing vasoconstrictor and vasodilator effects[8].

Experimental Workflow for Synergy Quantification

The following diagram outlines a typical workflow for determining drug synergy in vitro.

Detailed Methodologies

4.3.1. Checkerboard Assay for Synergy in Anti-inflammatory Activity

-

Cell Seeding: Plate HNEpC or other suitable cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of Chlorpheniramine and Ephedrine.

-

Treatment: Treat the cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control. A typical 7x7 matrix is recommended.

-

Stimulation: After a pre-incubation period with the drugs, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or a cytokine cocktail) to induce an inflammatory response.

-

Endpoint Measurement: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant to measure the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex bead array.

-

Data Analysis: Determine the IC50 for each drug alone and in combination. Calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

4.3.2. In Vitro Vasoconstriction Assay

-

Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath system filled with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Drug Addition: Add increasing concentrations of Ephedrine alone, Chlorpheniramine alone, and the combination of both drugs to the organ bath.

-

Contraction Measurement: Record the isometric contraction of the arterial rings using a force transducer.

-

Data Analysis: Construct dose-response curves and determine the EC50 values. Analyze the potentiation of the vasoconstrictor response in the presence of both drugs to assess synergy.

Conclusion

While direct in vitro evidence for the synergistic effects of Chlorpheniramine and Ephedrine is not abundant, a strong theoretical basis for such interactions exists. The convergence of their individual anti-inflammatory and vasoactive signaling pathways suggests that their combined use may lead to effects greater than the sum of their individual actions. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a robust starting point for researchers to rigorously investigate and quantify these potential synergies. Such studies are crucial for a deeper understanding of the pharmacology of this common drug combination and for the development of more effective therapeutic strategies.

References

- 1. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ephedrine hydrochloride inhibits PGN-induced inflammatory responses by promoting IL-10 production and decreasing proinflammatory cytokine secretion via the PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiallergic anti-inflammatory effects of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic interaction of adrenaline and histamine in human platelet aggregation is mediated through activation of phospholipase, map kinase and cyclo-oxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Targets of Chlorpheniramine and Ephedrine in Respiratory Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine and Ephedrine are venerable compounds in the respiratory pharmacopeia, frequently employed for their antihistaminic and decongestant properties, respectively. A comprehensive understanding of their molecular interactions within respiratory models is paramount for the strategic development of novel therapeutics with enhanced efficacy and safety profiles. This technical guide delineates the primary molecular targets of Chlorpheniramine and Ephedrine, presenting quantitative data on their interactions, detailed experimental protocols for their characterization, and visual representations of the pertinent signaling pathways.

Chlorpheniramine: Targeting the Histamine H1 Receptor

Chlorpheniramine primarily exerts its therapeutic effect in respiratory conditions by acting as a potent antagonist of the Histamine H1 Receptor (H1R).[1][2][3] Histamine, a key mediator of allergic inflammation, triggers a cascade of events upon binding to H1R on various respiratory cells, including airway smooth muscle and epithelial cells. This leads to symptoms such as bronchoconstriction, increased vascular permeability, and mucus secretion.[4] Chlorpheniramine competitively inhibits the binding of histamine to H1R, thereby mitigating these allergic responses.[4]

Quantitative Analysis of Chlorpheniramine-H1R Interaction

The binding affinity of Chlorpheniramine for the H1R has been quantified through various in vitro assays. The inhibitory constant (Ki) is a critical parameter that denotes the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

| Compound | Receptor | Assay Type | Cell/Tissue Model | Ki (nM) | Reference |

| (+)-Chlorpheniramine | Histamine H1 | Radioligand Binding | Guinea Pig Lung | 3.5 ± 2.2 | [5] |

| Chlorpheniramine | Histamine H1 | Not Specified | Not Specified | 1.1 (IC50 in µM) | Not Specified |

Signaling Pathways Modulated by Chlorpheniramine

Beyond simple receptor antagonism, Chlorpheniramine has been shown to modulate downstream signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. In human nasal epithelial cells, histamine has been demonstrated to activate the NF-κB pathway, leading to a pro-inflammatory response. Chlorpheniramine can effectively reverse this histamine-induced activation.

Caption: Chlorpheniramine blocks the H1R-mediated NF-κB signaling pathway.

Ephedrine: A Dual-Acting Adrenergic Modulator

Ephedrine's efficacy as a respiratory agent stems from its complex interaction with the adrenergic system. It is classified as a mixed-acting sympathomimetic amine, meaning it exerts its effects through both direct and indirect mechanisms.[6]

-

Direct Action: Ephedrine acts as a direct agonist at both α- and β-adrenergic receptors.[7][8] Its stimulation of β2-adrenergic receptors in the bronchial smooth muscle leads to relaxation and bronchodilation.[9] Activation of α-adrenergic receptors in the vasculature of the nasal mucosa results in vasoconstriction, reducing swelling and nasal congestion.

-

Indirect Action: Ephedrine also indirectly stimulates adrenergic receptors by promoting the release of endogenous norepinephrine from sympathetic nerve terminals.[6] This released norepinephrine then acts on postsynaptic α and β receptors, amplifying the sympathomimetic response.

Quantitative Analysis of Ephedrine-Adrenergic Receptor Interaction

The affinity and functional activity of Ephedrine and its isomers at various adrenergic receptor subtypes have been characterized.

Table 2: Functional Activity (EC50) of Ephedrine Isomers at Human β-Adrenergic Receptors [7][8]

| Isomer | Receptor | Assay Type | Cell Line | EC50 (µM) | Maximal Response (% of Isoproterenol) |

| 1R,2S-Ephedrine | β1 | cAMP Accumulation | CHO | 0.5 | 68 |

| 1S,2R-Ephedrine | β1 | cAMP Accumulation | CHO | 72 | 66 |

| 1S,2S-Pseudoephedrine | β1 | cAMP Accumulation | CHO | 309 | 53 |

| 1R,2R-Pseudoephedrine | β1 | cAMP Accumulation | CHO | 1122 | 53 |

| 1R,2S-Ephedrine | β2 | cAMP Accumulation | CHO | 0.36 | 78 |

| 1R,2R-Pseudoephedrine | β2 | cAMP Accumulation | CHO | 7 | 50 |

| 1S,2S-Pseudoephedrine | β2 | cAMP Accumulation | CHO | 10 | 47 |

| 1S,2R-Ephedrine | β2 | cAMP Accumulation | CHO | 106 | 22 |

| 1R,2S-Ephedrine | β3 | cAMP Accumulation | CHO | 45 (nM) | 31 |

Table 3: Binding Affinity (Ki) and Antagonist Activity of Ephedrine Isomers at Human α-Adrenergic Receptors [3][10]

| Isomer | Receptor Subtype | Ki (µM) | Functional Activity |

| 1R,2R-Pseudoephedrine | α1A | 1.8 ± 0.3 | Antagonist |

| 1R,2S-Ephedrine | α1A | 3.1 ± 0.5 | Antagonist |

| 1S,2R-Ephedrine | α1A | 5.6 ± 0.9 | Antagonist |

| 1S,2S-Pseudoephedrine | α1A | 11.2 ± 1.5 | Antagonist |

| 1R,2R-Pseudoephedrine | α2A | 1.5 ± 0.2 | Antagonist |

| 1R,2S-Ephedrine | α2A | 2.8 ± 0.4 | Antagonist |

| 1S,2R-Ephedrine | α2A | 4.9 ± 0.7 | Antagonist |

| 1S,2S-Pseudoephedrine | α2A | 9.8 ± 1.3 | Antagonist |

Note: The rank order of affinity for the isomers was 1R,2R > 1R,2S > 1S,2R > 1S,2S at α1A, α1D, α2A, and α2C receptors.[3][10]

Signaling Pathways Modulated by Ephedrine

The bronchodilatory effects of Ephedrine are primarily mediated through the β2-adrenergic receptor signaling pathway in airway smooth muscle cells.

Caption: Ephedrine induces bronchodilation via the β2AR-cAMP-PKA pathway.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the Ki of Chlorpheniramine for the H1R.

Caption: Workflow for a Histamine H1 Receptor Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the H1R in an appropriate buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled H1R antagonist (e.g., [³H]-pyrilamine) and a range of concentrations of Chlorpheniramine.

-

Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of a non-radiolabeled H1R antagonist).

-

Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Chlorpheniramine concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Adrenergic Receptor Functional Assay (cAMP Accumulation)

This protocol describes a functional assay to measure the effect of Ephedrine on β2-adrenergic receptor activation by quantifying intracellular cyclic AMP (cAMP) levels.

Caption: Workflow for a β-Adrenergic Receptor Functional (cAMP) Assay.

Detailed Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the β2-adrenergic receptor.

-

Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere. Prior to the assay, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of Ephedrine to the cells and incubate for a specific time to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the measured cAMP concentrations against the logarithm of the Ephedrine concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Western Blot for NF-κB p65 Phosphorylation

This protocol outlines the steps to assess the activation of the NF-κB pathway by detecting the phosphorylation of its p65 subunit.[11][12][13]

Caption: Workflow for Western Blot Analysis of NF-κB p65 Phosphorylation.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cultured respiratory epithelial cells with the desired stimuli (e.g., histamine) with or without the inhibitor (Chlorpheniramine). After treatment, lyse the cells to extract total protein or perform cellular fractionation to isolate nuclear extracts.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the intensity of the bands corresponding to phosphorylated p65 and normalize to a loading control (e.g., β-actin or total p65) to determine the relative changes in NF-κB activation.

Conclusion

This technical guide provides a detailed overview of the molecular targets and mechanisms of action of Chlorpheniramine and Ephedrine in respiratory models. The quantitative data presented in the tables offer a comparative basis for understanding their potency and selectivity. The signaling pathway diagrams and experimental workflows provide a visual and methodological framework for further research and development in the field of respiratory therapeutics. A thorough grasp of these fundamental principles is essential for the rational design of next-generation drugs targeting allergic and congestive respiratory disorders.

References

- 1. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 8. The interaction of ephedrine with beta-adrenoceptors in tracheal, cardiac and skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Chlorpheniramine and Ephedrine in Allergic Rhinitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data supporting the use of chlorpheniramine and ephedrine in the management of allergic rhinitis. It delves into the fundamental mechanisms of action, summarizing key quantitative findings from in vivo and in vitro studies. Detailed experimental protocols are provided to enable replication and further investigation. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows through detailed diagrams, offering a clear and concise resource for researchers in the field of allergy and immunology.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. The subsequent IgE-mediated mast cell degranulation releases a cascade of inflammatory mediators, leading to characteristic symptoms of sneezing, rhinorrhea, nasal congestion, and itching. Chlorpheniramine, a first-generation antihistamine, and ephedrine, a sympathomimetic amine, are well-established therapeutic agents for symptomatic relief. This document consolidates the preclinical evidence for their efficacy, focusing on their distinct yet complementary mechanisms of action.

Chlorpheniramine: A Histamine H1 Receptor Antagonist

Chlorpheniramine primarily exerts its effects by acting as an inverse agonist at the histamine H1 receptor, competitively inhibiting the action of histamine, a key mediator in the early phase of the allergic response.

In Vivo Efficacy in Animal Models of Allergic Rhinitis

Preclinical studies in rodent models of ovalbumin (OVA)-induced allergic rhinitis have demonstrated the efficacy of chlorpheniramine in reducing allergic symptoms.

Table 1: Effect of Chlorpheniramine on Allergic Rhinitis Symptoms in an OVA-Sensitized Rat Model [1]

| Treatment Group | Number of Sneezes (in 20 min) | Number of Nasal Scratches (in 20 min) |

| Control | 5 ± 2 | 8 ± 3 |

| OVA-Sensitized (AR Group) | 45 ± 8 | 55 ± 10 |

| AR Group + Chlorpheniramine (0.1 mol/L, 15 µL intranasal) | 15 ± 5 | 20 ± 6 |

*p < 0.0001 compared to the AR group. Data are presented as mean ± standard deviation.

Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Rats[1]

-

Animal Model: Male Sprague Dawley rats (n=20 per group).

-

Sensitization: Rats in the allergic rhinitis (AR) group were sensitized by intraperitoneal injections of 1 mg ovalbumin (OVA) and 100 mg aluminum hydroxide in 1 mL saline on days 1, 7, and 14. Control rats received saline injections.

-

Challenge: From day 21 to day 35, rats in the AR group received a daily intranasal challenge of 1% OVA solution (10 µL per nostril).

-

Symptom Evaluation: On day 35, following the final OVA challenge, the number of sneezes and nasal scratching events were counted for 20 minutes.

-

Drug Administration: A separate cohort of AR rats received an intranasal administration of chlorpheniramine maleate (0.1 mol/L, 15 µL) and symptoms were assessed.

In Vitro Mechanism of Action: Inhibition of NF-κB Signaling

Chlorpheniramine has been shown to attenuate the inflammatory response in human nasal epithelial cells (HNEpCs) by suppressing the activation of the NF-κB signaling pathway.[2][3]

Table 2: Effect of Chlorpheniramine on Histamine-Induced NF-κB Activation in Human Nasal Epithelial Cells [3]

| Treatment | NF-κB Protein Expression (% of Control) |

| Control | 100% |

| Histamine (10⁻⁴ M) | 265.0%* |

| Histamine (10⁻⁴ M) + Chlorpheniramine (10⁻⁵ M) | 211.3% |

| Histamine (10⁻⁴ M) + Chlorpheniramine (10⁻⁴ M) | 202.9% |

*p < 0.05 compared to control. **p < 0.05 compared to histamine alone.

Experimental Protocol: NF-κB Western Blotting in HNEpCs[3]

-

Cell Culture: Human nasal epithelial cells (HNEpCs) were cultured to confluence.

-

Treatment: Cells were pre-treated with chlorpheniramine (10⁻⁵ M or 10⁻⁴ M) for 30 minutes before stimulation with histamine (10⁻⁴ M) for 24 hours.

-

Protein Extraction: Total protein was extracted from the cell lysates.

-

Western Blotting: Protein samples were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against the p65 subunit of NF-κB. A secondary antibody conjugated to horseradish peroxidase was used for detection, and bands were visualized using an enhanced chemiluminescence system. Densitometry was used for quantification.

In Vitro Mechanism of Action: Mast Cell Stabilization

While primarily a histamine receptor antagonist, some evidence suggests that chlorpheniramine may also possess mast cell stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.

Experimental Protocol: Mast Cell Degranulation Assay[4][5]

-

Cell Source: Peritoneal mast cells are isolated from rats.

-

Sensitization (optional for non-IgE mediated degranulation): Mast cells can be passively sensitized with IgE antibodies.

-

Degranulation Induction: Mast cell degranulation is induced by a secretagogue, such as compound 48/80.

-

Drug Treatment: Cells are pre-incubated with various concentrations of chlorpheniramine prior to the addition of the degranulating agent.

-

Quantification of Degranulation: The extent of degranulation is quantified by measuring the release of β-hexosaminidase or histamine into the supernatant. Histamine can be measured by methods such as HPLC.

-

Calculation: The percentage inhibition of mediator release by chlorpheniramine is calculated relative to the release in the absence of the drug.

Ephedrine: A Sympathomimetic Decongestant

Ephedrine is a sympathomimetic amine that acts as both a direct and indirect agonist at α- and β-adrenergic receptors. Its primary utility in allergic rhinitis stems from its α-adrenergic agonist activity, which leads to vasoconstriction of the nasal mucosal blood vessels, thereby reducing nasal congestion.

Adrenergic Receptor Binding Affinity

The decongestant effect of ephedrine is mediated through its interaction with α-adrenergic receptors on vascular smooth muscle.

Table 3: Binding Affinities (Ki, nM) of Ephedrine Isomers for Human α-Adrenergic Receptor Subtypes

| Isomer | α1A | α1B | α1D | α2A | α2B | α2C |

| 1R,2S-(-)-Ephedrine | >10,000 | >10,000 | >10,000 | 4,800 | 7,200 | 2,500 |

| 1S,2R-(+)-Ephedrine | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

Data is limited and further studies are needed to fully characterize the binding profile.

In Vivo Efficacy in Animal Models of Allergic Rhinitis

While direct preclinical studies of ephedrine in rodent models of allergic rhinitis are limited, studies on related sympathomimetic agents and in other animal models provide evidence for its decongestant effects. For instance, in a cat model of experimental congestion, α2-adrenergic agonists have been shown to produce dose-dependent decongestion.[2]

Experimental Protocol: Measurement of Nasal Airway Resistance in Guinea Pigs (General Protocol)[1][6]

-

Animal Model: Male Dunkin Hartley guinea pigs.

-

Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections with an adjuvant (e.g., aluminum hydroxide).

-

Challenge: Following sensitization, animals are challenged intranasally with the allergen to induce an allergic rhinitis response.

-

Measurement of Nasal Airway Resistance (NAR):

-

The guinea pig is placed in a whole-body plethysmograph.

-

A double-chamber plethysmograph allows for the separation of nasal and thoracic breathing.

-

A pneumotachograph is connected to the nasal chamber to measure airflow.

-

Nasal pressure is measured using a transducer connected to a catheter placed in the posterior nares.

-

NAR is calculated as the ratio of nasal pressure to nasal airflow.

-

-

Drug Administration: Ephedrine would be administered (e.g., orally or intranasally) prior to allergen challenge, and the change in NAR would be measured and compared to a vehicle control group.

Signaling Pathways and Experimental Workflows

Chlorpheniramine's Inhibition of the NF-κB Signaling Pathway

Caption: Chlorpheniramine inhibits histamine-induced NF-κB activation.

Ephedrine's Adrenergic Signaling Pathway

Caption: Ephedrine induces vasoconstriction via adrenergic signaling.

Experimental Workflow for an In Vivo Allergic Rhinitis Model

Caption: Workflow for in vivo evaluation of anti-allergic drugs.

Conclusion

The preclinical data for chlorpheniramine robustly support its efficacy in allergic rhinitis through the potent antagonism of the histamine H1 receptor and modulation of inflammatory signaling pathways such as NF-κB. For ephedrine, its mechanism as a nasal decongestant is well-established through its sympathomimetic action on adrenergic receptors, leading to vasoconstriction. While direct preclinical evidence for ephedrine in standardized allergic rhinitis models is less abundant, its pharmacological profile provides a strong rationale for its use in managing nasal congestion. This technical guide provides a consolidated resource of the preclinical evidence, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in the continued investigation and development of therapies for allergic rhinitis. Further preclinical studies on ephedrine in validated rodent models of allergic rhinitis are warranted to provide a more comprehensive understanding of its effects on the broader inflammatory cascade.

References

The Pharmacokinetic Profile of Haymine: An In-depth Technical Guide

An Examination of the Absorption, Distribution, Metabolism, and Excretion of its Active Components: Chlorphenamine and Ephedrine

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the active pharmaceutical ingredients in Haymine: chlorphenamine maleate and ephedrine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacokinetic properties of these two compounds, supported by quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Introduction to this compound and its Active Components

This compound is a combination drug product formulated for the relief of symptoms associated with hay fever and other allergic conditions. It combines the antihistaminic properties of chlorphenamine with the decongestant effects of ephedrine. Understanding the individual pharmacokinetic profiles of these two established compounds is crucial for optimizing therapeutic efficacy and ensuring safety in clinical use.

Chlorphenamine is a first-generation alkylamine antihistamine that acts as a potent H1-receptor antagonist. It effectively alleviates symptoms such as sneezing, itching, watery eyes, and a runny nose by blocking the action of histamine.

Ephedrine is a sympathomimetic amine with mixed-acting effects on the adrenergic receptor system. It functions as a decongestant by causing vasoconstriction in the nasal mucosa, thereby reducing swelling and nasal congestion.

Pharmacokinetics of Chlorphenamine

Chlorphenamine is well-absorbed after oral administration, though its bioavailability is moderate due to significant first-pass metabolism. It is widely distributed throughout the body and has a long elimination half-life.

Absorption

Following oral administration, chlorphenamine is readily absorbed from the gastrointestinal tract. Peak plasma concentrations are typically reached within 2 to 6 hours.[1] The oral bioavailability of chlorphenamine is in the range of 25-50%, indicating extensive metabolism in the gut wall and liver before reaching systemic circulation.[2][3]

Distribution

Chlorphenamine is widely distributed throughout the body and exhibits a high degree of plasma protein binding, approximately 70%.[4]

Metabolism

The metabolism of chlorphenamine is a key determinant of its pharmacokinetic profile. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[2][5] The primary metabolic pathways involve demethylation, leading to the formation of monodesmethyl- and didesmethyl-chlorphenamine.[6] The stereochemistry of chlorphenamine plays a role in its metabolism, with the pharmacologically more active (S)-(+)-enantiomer being cleared more slowly than the (R)-(−)-enantiomer.[5]

Excretion

Chlorphenamine and its metabolites are primarily excreted in the urine.[6] The elimination half-life of chlorphenamine is notably long for an antihistamine, averaging approximately 20 to 28 hours in adults.[6][7] This long half-life can lead to accumulation with repeated dosing.

Quantitative Pharmacokinetic Data for Chlorphenamine

| Parameter | Value | Reference |

| Oral Bioavailability | 25 - 50% | [2][3] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours | [1] |

| Plasma Protein Binding | ~70% | [4] |

| Elimination Half-life (t½) | 20 - 28 hours | [6][7] |

| Primary Metabolites | Monodesmethyl-chlorphenamine, Didesmethyl-chlorphenamine | [6] |

| Primary Enzyme Responsible for Metabolism | CYP2D6 | [2][5] |

Pharmacokinetics of Ephedrine

Ephedrine is rapidly and almost completely absorbed after oral administration. It undergoes minimal metabolism and is primarily excreted unchanged in the urine.

Absorption

Ephedrine is readily and completely absorbed from the gastrointestinal tract following oral administration.[8] It has a high oral bioavailability, reported to be between 88% and 90%.[8][9] Peak plasma concentrations are typically achieved within 1.8 hours.[9]

Distribution

Ephedrine is distributed throughout the body and has a volume of distribution of approximately 215.6 Liters.[9] It is known to cross the placental barrier.[9]

Metabolism

Ephedrine undergoes limited metabolism in the liver. A small fraction of the dose is metabolized to norephedrine through N-demethylation.[9]

Excretion

The primary route of elimination for ephedrine is renal excretion, with a large proportion of the drug being excreted unchanged in the urine. The elimination of ephedrine is pH-dependent; it is excreted more rapidly in acidic urine. The plasma elimination half-life of ephedrine is approximately 3 to 6 hours.[10]

Quantitative Pharmacokinetic Data for Ephedrine

| Parameter | Value | Reference |

| Oral Bioavailability | 88 - 90% | [8][9] |

| Time to Peak Plasma Concentration (Tmax) | ~1.8 hours | [9] |

| Volume of Distribution (Vd) | 215.6 L | [9] |

| Elimination Half-life (t½) | 3 - 6 hours | [10] |

| Primary Metabolite | Norephedrine | [9] |

| Primary Route of Excretion | Renal (largely unchanged) | [9] |

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic studies of chlorphenamine and ephedrine.

Bioavailability and Pharmacokinetic Studies in Humans

Study Design: A typical study to determine the oral bioavailability and pharmacokinetics of chlorphenamine or ephedrine involves a randomized, crossover design with a cohort of healthy adult volunteers.

Protocol:

-

Dosing: Following an overnight fast, subjects are administered a single oral dose of the drug (e.g., 8 mg chlorphenamine maleate tablets).

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and oral clearance.

In Vitro Metabolism Studies using Human Liver Microsomes

Objective: To investigate the metabolic pathways and identify the enzymes responsible for the metabolism of chlorphenamine and ephedrine.

Protocol:

-

Incubation Mixture: A typical incubation mixture contains human liver microsomes, the test compound (chlorphenamine or ephedrine), and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is terminated at various time points by the addition of a cold organic solvent (e.g., acetonitrile or methanol).

-

Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.

-

Metabolite Identification and Quantification: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

Plasma Protein Binding Determination

Method: Ultrafiltration is a common method used to determine the extent of plasma protein binding.

Protocol:

-

Sample Preparation: The drug is spiked into human plasma at a known concentration.

-

Ultrafiltration: The plasma sample is placed in an ultrafiltration device containing a semipermeable membrane that allows the passage of unbound drug but retains the protein-bound drug. The device is then centrifuged.

-

Analysis: The concentration of the drug in the ultrafiltrate (representing the unbound fraction) is measured using a suitable analytical method like HPLC.

-

Calculation: The percentage of protein binding is calculated by comparing the concentration of the drug in the ultrafiltrate to the total concentration in the plasma.

Analytical Method for Quantification in Biological Fluids

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the preferred methods for the sensitive and specific quantification of chlorphenamine, ephedrine, and their metabolites in plasma and urine.

Typical HPLC Method Parameters:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a specific wavelength or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

Internal Standard: A structurally similar compound is used as an internal standard to ensure accuracy and precision.

Signaling Pathways and Mechanisms of Action

Chlorphenamine: Histamine H1 Receptor Antagonism

Chlorphenamine exerts its antihistaminic effects by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). By binding to the H1 receptor, chlorphenamine prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to allergic symptoms.

Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of Chlorphenamine.

Ephedrine: Mixed-Acting Sympathomimetic Action

Ephedrine's mechanism of action is multifaceted. It acts as a direct agonist at both α- and β-adrenergic receptors. Additionally, it has an indirect effect by promoting the release of norepinephrine from presynaptic nerve terminals. This dual action leads to vasoconstriction (α-adrenergic effect), resulting in its decongestant properties, and bronchodilation (β-adrenergic effect).

Caption: Dual mechanism of action of Ephedrine as a mixed-acting sympathomimetic agent.

Conclusion

The active components of this compound, chlorphenamine and ephedrine, exhibit distinct and well-characterized pharmacokinetic profiles. Chlorphenamine is characterized by moderate oral bioavailability and a long elimination half-life, primarily undergoing metabolism by CYP2D6. In contrast, ephedrine is rapidly and extensively absorbed, with limited metabolism and predominantly renal excretion of the unchanged drug. A thorough understanding of these ADME properties is essential for the safe and effective use of this combination product in the management of allergic conditions. The provided experimental protocols and mechanistic pathways serve as a valuable resource for further research and development in the field of allergy and clinical pharmacology.

References

- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Study of relative bioavailability of chlorpheniramine maleate tablets in healthy volunteers [manu41.magtech.com.cn]

- 6. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of plasma protein binding for sympathomimetic drugs by means of ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Receptor Binding Affinity of Chlorpheniramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity of chlorpheniramine, a first-generation antihistamine. The primary focus is on its interaction with the histamine H1 receptor. This document summarizes key quantitative binding data, details relevant experimental protocols for determining receptor binding affinity, and illustrates associated signaling pathways and experimental workflows. It is important to note that a comprehensive literature search did not yield any studies that directly quantify the receptor binding affinity of chlorpheniramine in the presence of ephedrine. Therefore, the data and protocols presented herein pertain to the binding characteristics of chlorpheniramine alone.

Introduction

Chlorpheniramine is a widely used antihistamine for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its therapeutic effects are primarily mediated through its potent antagonism of the histamine H1 receptor.[2][3] Understanding the binding characteristics of chlorpheniramine to its target receptors is crucial for optimizing its therapeutic use and for the development of new drug candidates. This guide serves as a technical resource for researchers and professionals in the field of drug development, providing detailed information on chlorpheniramine's receptor binding profile and the methodologies used to determine it.

Chlorpheniramine Receptor Binding Affinity Data

Chlorpheniramine acts as a potent inverse agonist at the histamine H1 receptor.[2] It also exhibits some affinity for muscarinic acetylcholine receptors, which is a common characteristic of first-generation antihistamines and contributes to their side-effect profile.[2][3] The binding affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher affinity.[2]

The following table summarizes the available quantitative data on the binding affinity of chlorpheniramine and its stereoisomers for various receptors.

| Compound | Receptor | Assay Type | Kd (nM) | Ki (nM) | Source |

| Dexchlorpheniramine | Histamine H1 | Not Specified | 15 | 2.67 - 4.81 | [2] |

| Dexchlorpheniramine | Muscarinic Acetylcholine | Not Specified | 1300 | [2] | |

| Levchlorpheniramine | Histamine H1 | Not Specified | 211 - 361 | [2] | |

| (+)-Chlorpheniramine | Histamine H1 | In vitro (³H-Mepyramine displacement) | 3.5 ± 2.2 (in buffer) | [4] | |

| (+)-Chlorpheniramine | Histamine H1 | In vitro (³H-Mepyramine displacement) | 30.3 ± 14.7 (in plasma) | [4] | |

| Chlorpheniramine | Serotonin Transporter | Not Specified | 15.2 | [2] | |

| Chlorpheniramine | Norepinephrine Transporter | Not Specified | 1440 | [2] | |

| Chlorpheniramine | Dopamine Transporter | Not Specified | 1060 | [2] | |

| Chlorpheniramine | Histamine H1 | Not Specified | 0.00251 - 0.015 µM |

Note on Ephedrine: A thorough review of the scientific literature did not reveal any studies that have directly investigated the impact of ephedrine on the receptor binding affinity of chlorpheniramine. Ephedrine is a sympathomimetic amine, and its mechanism of action involves both direct and indirect effects on adrenergic receptors.[5] While pharmacokinetic studies have shown no significant interaction between chlorpheniramine and ephedrine, this does not preclude a pharmacodynamic interaction at the receptor level.[6] However, without direct experimental evidence, any potential influence of ephedrine on chlorpheniramine's binding affinity remains speculative.

Experimental Protocols

The determination of receptor binding affinity is a cornerstone of pharmacological research. The following section details a generalized protocol for a radioligand competitive binding assay, a standard method for quantifying the affinity of an unlabeled compound (like chlorpheniramine) for a specific receptor.[7][8]

Radioligand Competitive Binding Assay for the Histamine H1 Receptor

Objective: To determine the inhibition constant (Ki) of chlorpheniramine for the histamine H1 receptor by measuring its ability to displace a specific radiolabeled ligand.

Materials and Reagents:

-

Membrane Preparation: Cell membranes expressing the histamine H1 receptor (e.g., from CHO-K1 or HEK293 cells stably expressing the human H1 receptor, or from guinea pig lung tissue).[4][8]

-

Radioligand: A high-affinity, selective histamine H1 receptor radioligand, such as [³H]-mepyramine.[4]

-

Unlabeled Ligand (Competitor): Chlorpheniramine.

-

Reference Compound: A known high-affinity H1 receptor antagonist (e.g., unlabeled mepyramine) for determining non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]

-

Scintillation Cocktail. [8]

-

96-well microplates. [8]

-

Glass fiber filters (e.g., Whatman GF/C).[8]

-

Filtration apparatus (Cell Harvester).[8]

-

Scintillation counter. [8]

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + assay buffer + membrane preparation.

-

Non-specific Binding: Radioligand + excess unlabeled reference compound + membrane preparation.

-

Competitive Binding: Radioligand + varying concentrations of chlorpheniramine + membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[9]

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

-

Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.[8]

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the chlorpheniramine concentration.

-

Determine the IC50 value (the concentration of chlorpheniramine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Visualizations

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Histamine H1 Receptor Signaling Pathway

References

- 1. Drug profile | PPTX [slideshare.net]

- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. ijbcp.com [ijbcp.com]

- 6. [Simultaneous determination of ephedrine and chlorpheniramine in human plasma by a highly sensitive liquid chromatography-tandem mass spectrometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

Dose-Response Relationship of Chlorpheniramine and Ephedrine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dose-response relationship of chlorpheniramine and ephedrine in various animal models. Due to a notable lack of direct dose-response studies on the specific combination of chlorpheniramine and ephedrine, this document synthesizes the available preclinical data on the individual compounds. It also examines a key study on the combined effect of chlorpheniramine and the closely related sympathomimetic, pseudoephedrine. This guide presents quantitative data in structured tables, details relevant experimental protocols, and illustrates the underlying signaling pathways and a proposed experimental workflow using Graphviz diagrams. The objective is to equip researchers and drug development professionals with a thorough understanding of the preclinical pharmacology of these compounds, both individually and in combination, to inform future research and development.

Introduction

Chlorpheniramine, a first-generation alkylamine antihistamine, and ephedrine, a sympathomimetic amine, are frequently combined in over-the-counter medications for the symptomatic relief of allergic rhinitis, the common cold, and sinusitis. Chlorpheniramine acts as a potent histamine H1 receptor antagonist, mitigating symptoms such as sneezing, rhinorrhea, and pruritus. Ephedrine, through its action on adrenergic receptors, serves as a nasal decongestant. The co-administration of these two active ingredients aims to provide a synergistic or additive therapeutic effect, addressing both histamine-mediated and congestion-related symptoms.

Despite their widespread clinical use, there is a conspicuous scarcity of publicly available preclinical studies that systematically evaluate the dose-response relationship of the chlorpheniramine and ephedrine combination in animal models. This guide collates and presents the existing dose-response data for each agent individually, derived from various animal models, to provide a foundational understanding of their pharmacological activities. Furthermore, it details a pertinent study on the combination of chlorpheniramine and pseudoephedrine, an isomer of ephedrine, in a canine model of nasal congestion.

Dose-Response Data for Chlorpheniramine

Chlorpheniramine has been evaluated in several animal models for its antihistaminic, analgesic, and sedative properties. The following tables summarize the quantitative dose-response data from key studies.

Table 1: Analgesic Effect of Subcutaneous Chlorpheniramine in Rats [1]

| Dose (µmol) | Effect (Cutaneous Analgesia) |

| ED₂₅ | Not specified |

| ED₅₀ | 1.13 (1.05-1.22) |

| ED₇₅ | Not specified |

Table 2: Respiratory Effects of Chlorpheniramine in Guinea Pigs with COPD Model [2][3]

| Parameter | Control | COPD Model |